Indoleamine 2, 3-dioxygenase 1 (IDO1) is a rate-limiting metabolic enzyme that converts the essential amino acid tryptophan (Trp) into downstream catabolites known as kynurenines . IDO1 is highly expressed in multiple types of human cancer .
The synthesis of IDO1 inhibitors has been intensely pursued in academia and pharmaceutical companies . The connection of various linker structures to either the aryl 3- or 4-positions of the phenyl propanamide group of the parental IDO1 ligand via an ether attachment was evaluated .
Over 50 experimental structures of IDO1 in complex with different ligands are available in the Protein Data Bank . The 3-bromopyrrole moiety extends into an extra “Pocket C” consisting of Gly236, Lys238, Ala260, Gly261, Gly262, Ser263, Phe291, Met295, etc .
IDO1 catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism by oxidizing tryptophan (Trp) to N-formylkynurenine (NFK) through the addition of molecular oxygen .
The molecular formula of Ido1-IN-5 is C23H25FN2O3 and its molecular weight is 396.5 g/mol . It has a computed XLogP3-AA of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 .
Ido1-IN-5 is classified as a small molecule inhibitor. It targets the IDO1 enzyme, which is a cytosolic heme-containing enzyme responsible for the initial step in the kynurenine pathway of tryptophan metabolism. The kynurenine pathway is crucial for regulating immune responses, and its dysregulation has been linked to tumor progression and immune evasion in cancers .
The synthesis of Ido1-IN-5 involves several key steps typically found in organic synthesis, focusing on creating specific functional groups that interact with the active site of IDO1. While detailed synthetic routes for Ido1-IN-5 are not explicitly outlined in the available literature, general methods for synthesizing IDO inhibitors often include:
Specific parameters such as temperature, solvent choice, and reaction time would be optimized based on the desired yield and purity of the final product.
The molecular structure of Ido1-IN-5 is characterized by its ability to fit into the active site of IDO1, thereby inhibiting its activity. While the exact molecular formula and structural data for Ido1-IN-5 are not detailed in the search results, compounds designed to inhibit IDO1 typically possess:
Understanding the three-dimensional conformation of Ido1-IN-5 through techniques like X-ray crystallography or NMR spectroscopy would provide insights into its binding interactions with IDO1.
Ido1-IN-5 primarily undergoes interactions with IDO1 rather than participating in extensive chemical reactions typical for small molecules. When introduced into biological systems, its primary reaction involves:
The mechanism of action for Ido1-IN-5 revolves around its inhibition of IDO1 activity. By blocking this enzyme, Ido1-IN-5 reduces the production of kynurenine from tryptophan. This action leads to:
Research indicates that inhibiting IDO1 can reverse tumor-induced immune tolerance, making it a promising target for cancer immunotherapy .
While specific physical and chemical properties (such as melting point, boiling point, solubility) for Ido1-IN-5 are not provided in the search results, typical properties for small molecule inhibitors include:
Characterization through techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry would provide additional insights into these properties.
Ido1-IN-5 has potential applications primarily in cancer therapy due to its role as an IDO1 inhibitor. Specific applications include:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7